molecular formula C9H6N4 B1272086 2-[Amino(3-pyridinyl)methylene]malononitrile CAS No. 124883-64-3

2-[Amino(3-pyridinyl)methylene]malononitrile

Cat. No.: B1272086
CAS No.: 124883-64-3
M. Wt: 170.17 g/mol
InChI Key: CJKUMZGYXZUNOY-UHFFFAOYSA-N
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Description

2-[Amino(3-pyridinyl)methylene]malononitrile is a chemical compound with the molecular formula C9H6N4. It is known for its applications in biochemical research, particularly in the field of proteomics . The compound features a pyridine ring substituted with an amino group and a methylene malononitrile moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Amino(3-pyridinyl)methylene]malononitrile typically involves the condensation of 3-aminopyridine with malononitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[Amino(3-pyridinyl)methylene]malononitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amines.

Scientific Research Applications

2-[Amino(3-pyridinyl)methylene]malononitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Amino(3-pyridinyl)methylene]malononitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Amino(2-pyridinyl)methylene]malononitrile
  • 2-[Amino(4-pyridinyl)methylene]malononitrile
  • 2-[Amino(3-pyridinyl)methylene]propanedinitrile

Uniqueness

2-[Amino(3-pyridinyl)methylene]malononitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

2-[amino(pyridin-3-yl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-4-8(5-11)9(12)7-2-1-3-13-6-7/h1-3,6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKUMZGYXZUNOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=C(C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377247
Record name 2-[amino(3-pyridinyl)methylene]malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124883-64-3
Record name 2-[amino(3-pyridinyl)methylene]malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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